Pseudobactin A

Siderophore Structure NMR Spectroscopy Pseudomonas B10

Pseudobactin A is the non-fluorescent siderophore from Pseudomonas B10, distinct from fluorescent pseudobactin due to saturation at carbons 3 and 4 of the quinoline chromophore. This structural difference eliminates fluorescence, enabling its use in assays with GFP reporters or fluorescent probes without spectral crosstalk. Researchers studying siderophore biosynthesis, iron competition, or plant-microbe interactions require authentic Pseudobactin A to ensure accurate pathway tracing and receptor recognition. Substituting generic pseudobactin compromises experimental design. Guaranteed high purity (≥98%) for reproducible results.

Molecular Formula C42H62N12O16
Molecular Weight 991.0 g/mol
CAS No. 79438-64-5
Cat. No. B1679818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudobactin A
CAS79438-64-5
SynonymsPseudobactin A; 
Molecular FormulaC42H62N12O16
Molecular Weight991.0 g/mol
Structural Identifiers
SMILESCC(C(C(=O)N(C(=O)C(C)NC1CCCN(C1=O)O)C(=O)C(CCCCNC(=O)C2CCN=C3N2C4=CC(=C(C=C4CC3NC(=O)CCC(=O)N)O)O)N)NC(=O)C(C)NC(=O)C(C(C(=O)O)O)N)O
InChIInChI=1S/C42H62N12O16/c1-18(49-37(63)31(45)33(60)42(68)69)35(61)51-32(20(3)55)41(67)54(38(64)19(2)48-23-8-6-14-52(70)40(23)66)39(65)22(43)7-4-5-12-47-36(62)25-11-13-46-34-24(50-30(59)10-9-29(44)58)15-21-16-27(56)28(57)17-26(21)53(25)34/h16-20,22-25,31-33,48,55-57,60,70H,4-15,43,45H2,1-3H3,(H2,44,58)(H,47,62)(H,49,63)(H,50,59)(H,51,61)(H,68,69)/t18-,19-,20+,22-,23+,24?,25?,31+,32+,33?/m0/s1
InChIKeyDKRKCXQSIKKJRX-ANCZQRAUSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pseudobactin A (CAS 79438-64-5) Non-Fluorescent Siderophore for Iron Chelation Research


Pseudobactin A (CAS 79438-64-5) is a non-fluorescent extracellular siderophore belonging to the pseudobactin/pyoverdine class of microbial iron(III) transport agents, produced by the plant growth-promoting bacterium Pseudomonas B10 [1]. It is a linear hexapeptide with a quinoline-derived chromophore and possesses a molecular formula of C42H62N12O16 and a molecular mass of 991.03 g/mol . Pseudobactin A is one of two siderophores secreted by Pseudomonas B10 under iron-limiting conditions, the other being the yellow-green fluorescent pseudobactin [2]. Its primary function is high-affinity Fe3+ chelation and transport, which is critical for microbial iron acquisition and has downstream implications for plant growth promotion and biocontrol of phytopathogens.

Pseudobactin A Structural Differentiation Prevents Generic Substitution with Fluorescent Pseudobactin


Siderophores within the pseudobactin/pyoverdine family, despite sharing a common chromophore scaffold and peptide composition, exhibit critical structural variations that fundamentally alter their biophysical properties and experimental utility. Pseudobactin A is distinguished by saturation at carbons 3 and 4 of the quinoline derivative, whereas the fluorescent pseudobactin is unsaturated at these positions [1]. This single chemical modification eliminates fluorescence and alters the compound's stability and reactivity profile [2]. Consequently, substituting a generic 'pseudobactin' or 'pyoverdine' for Pseudobactin A will compromise experimental designs that rely on non-fluorescent detection, trace the specific biosynthetic pathway, or exploit its distinct conversion kinetics in aqueous environments.

Quantitative Differential Evidence for Pseudobactin A vs. Closest Analogs


Direct Structural Comparison: Saturation at C3-C4 Defines Pseudobactin A

In a direct head-to-head structural elucidation using 1H and 13C NMR, Pseudobactin A was shown to be saturated at carbons 3 and 4 of the quinoline derivative, whereas the co-produced fluorescent pseudobactin is unsaturated at these positions [1]. This single chemical modification is the only structural difference between the two siderophores [2].

Siderophore Structure NMR Spectroscopy Pseudomonas B10

Fluorescence Property Differentiation for Detection and Tracking Studies

Pseudobactin A is specifically described as a nonfluorescent siderophore, in contrast to the yellow-green fluorescent pseudobactin produced by the same Pseudomonas B10 strain [1]. This property is directly observable and quantifiable via fluorescence spectroscopy, with Pseudobactin exhibiting a characteristic emission spectrum that is completely absent in Pseudobactin A [2].

Fluorescence Spectroscopy Siderophore Detection Analytical Chemistry

High Fe3+ Affinity Class-Level Inference Compared to Pseudobactin 589 A

While a direct experimental determination of Pseudobactin A's Fe3+ affinity constant is not available in the primary literature, the pseudobactin class is characterized by extremely high iron affinity (Kf ≈ 10^32) [1]. A closely related analog, pseudobactin 589 A, exhibits an affinity constant of 10^25 at pH 7 [2]. The dihydroquinoline structure of Pseudobactin A is proposed to confer comparable or greater thermodynamic stability to its ferric complex relative to unsaturated pseudobactins, based on the known chelation chemistry of hydroxamate and catecholate ligands [3].

Iron Chelation Stability Constants Siderophore Affinity

Aqueous Conversion to Pseudobactin: A Unique Stability Profile

Pseudobactin A undergoes a specific conversion in aqueous solution to form fluorescent pseudobactin [1]. This conversion is not observed for other saturated pseudobactins under the same conditions and suggests Pseudobactin A may serve as a biosynthetic precursor or an intermediate that can be deliberately converted to the fluorescent form under controlled conditions [2].

Siderophore Stability Biosynthetic Intermediates Chemical Kinetics

Optimized Application Scenarios for Pseudobactin A Based on Differential Evidence


Fluorescence-Free Iron Chelation Assays and Environmental Monitoring

Researchers requiring a high-affinity siderophore for iron depletion or detection experiments where fluorescent siderophores would cause spectral crosstalk or background interference can use Pseudobactin A as a non-fluorescent alternative. This allows for the use of fluorescent probes (e.g., GFP reporters, fluorescent dyes) without the confounding signal from the siderophore itself. [1]

Investigating Siderophore Biosynthesis and Interconversion Pathways

The unique conversion of Pseudobactin A to fluorescent pseudobactin in aqueous solution makes it an ideal tool for studying siderophore biosynthetic pathways, specifically the oxidation/reduction steps involved in chromophore maturation. Researchers can use Pseudobactin A as a substrate to track the conversion kinetics and identify the enzymes responsible for this transformation. [2]

Biological Iron Competition Studies Requiring Precise Structural Identity

In studies examining iron competition between plant growth-promoting rhizobacteria and phytopathogens, the use of authentic Pseudobactin A ensures that the experimental system accurately reflects the specific siderophore profile of Pseudomonas B10. Substituting with a generic pseudobactin or pyoverdine would introduce a fluorescent, structurally distinct compound that may not be recognized by the same membrane receptors or may exhibit different iron-scavenging kinetics in the rhizosphere. [3]

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